Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 111038-34-7
VCID: VC20847886
InChI: InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3
SMILES: CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4
Molecular Formula: C26H22O6
Molecular Weight: 430.4 g/mol

Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester

CAS No.: 111038-34-7

Cat. No.: VC20847886

Molecular Formula: C26H22O6

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester - 111038-34-7

Specification

CAS No. 111038-34-7
Molecular Formula C26H22O6
Molecular Weight 430.4 g/mol
IUPAC Name ethyl 2-[4-(7-methoxy-2-oxo-3-phenylchromen-4-yl)phenoxy]acetate
Standard InChI InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3
Standard InChI Key WSHXYLCAMYHQCJ-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator